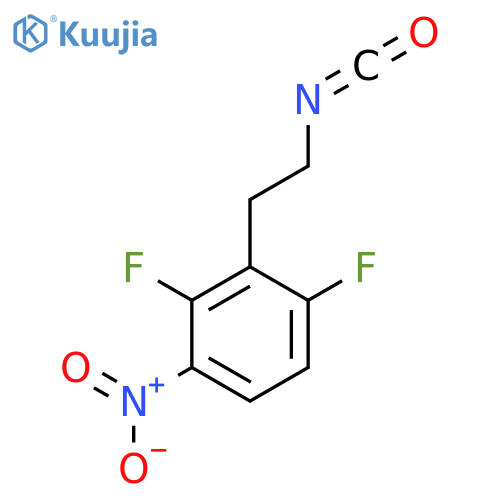

Cas no 2649076-92-4 (1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene)

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene

- EN300-1795539

- 2649076-92-4

-

- インチ: 1S/C9H6F2N2O3/c10-7-1-2-8(13(15)16)9(11)6(7)3-4-12-5-14/h1-2H,3-4H2

- InChIKey: VVIZLPIOYMENLE-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC=C(C=1CCN=C=O)F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 228.03464838g/mol

- どういたいしつりょう: 228.03464838g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 75.2Ų

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1795539-1.0g |

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene |

2649076-92-4 | 1g |

$914.0 | 2023-06-03 | ||

| Enamine | EN300-1795539-0.1g |

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene |

2649076-92-4 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1795539-0.5g |

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene |

2649076-92-4 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1795539-10g |

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene |

2649076-92-4 | 10g |

$3929.0 | 2023-09-19 | ||

| Enamine | EN300-1795539-1g |

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene |

2649076-92-4 | 1g |

$914.0 | 2023-09-19 | ||

| Enamine | EN300-1795539-5.0g |

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene |

2649076-92-4 | 5g |

$2650.0 | 2023-06-03 | ||

| Enamine | EN300-1795539-0.25g |

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene |

2649076-92-4 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1795539-5g |

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene |

2649076-92-4 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1795539-10.0g |

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene |

2649076-92-4 | 10g |

$3929.0 | 2023-06-03 | ||

| Enamine | EN300-1795539-0.05g |

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene |

2649076-92-4 | 0.05g |

$768.0 | 2023-09-19 |

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzeneに関する追加情報

1,3-Difluoro-2-(2-Isocyanatoethyl)-4-Nitrobenzene: A Comprehensive Overview

1,3-Difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene is a complex organic compound with the CAS number 2649076-92-4. This compound is characterized by its unique structure, which includes a benzene ring substituted with fluoro, isocyanatoethyl, and nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of chemistry and materials science.

The benzene ring serves as the central framework of this compound. The fluoro groups at positions 1 and 3 contribute to the molecule's electronic properties, enhancing its reactivity in certain chemical reactions. The isocyanatoethyl group at position 2 introduces a versatile functional group capable of participating in polymerization and cross-linking reactions. Meanwhile, the nitro group at position 4 imparts strong electron-withdrawing effects, further influencing the compound's reactivity and stability.

Recent studies have highlighted the potential of 1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene in advanced materials synthesis. Researchers have explored its use as a precursor for high-performance polymers and coatings. The isocyanatoethyl group has been shown to facilitate the formation of robust polymer networks, which exhibit excellent mechanical and thermal properties. These findings have opened new avenues for its application in aerospace and automotive industries, where lightweight yet durable materials are highly sought after.

In addition to its role in materials science, this compound has also been investigated for its potential in pharmaceutical applications. The nitro group has been linked to anti-inflammatory and antioxidant activities in preliminary studies. Furthermore, the fluoro groups may enhance the bioavailability of the compound when incorporated into drug delivery systems. However, extensive preclinical trials are required to fully understand its pharmacokinetic properties and safety profile.

The synthesis of 1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the introduction of fluoro substituents via electrophilic substitution reactions and the coupling of the isocyanatoethyl group using palladium-catalyzed cross-coupling reactions. Recent advancements in catalysis have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.

From an environmental standpoint, researchers have also examined the biodegradation pathways of 1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene. Studies suggest that under specific microbial conditions, the compound can undergo enzymatic degradation, reducing its environmental footprint. This knowledge is crucial for developing sustainable manufacturing processes that minimize ecological impact.

In conclusion, 1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene is a multifaceted compound with promising applications across various industries. Its unique structure and functional groups make it a valuable tool in materials science and pharmaceutical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern technology and medicine.

2649076-92-4 (1,3-difluoro-2-(2-isocyanatoethyl)-4-nitrobenzene) 関連製品

- 113656-52-3(2'-(furan-2-yl)-5'-[(E)-[(2-hydroxyphenyl)methylidene]amino]-[2,3'-bifuran]-4'-carbonitrile)

- 1892120-38-5(1-(5-bromo-3-fluoro-2-methoxyphenyl)-2-(methylamino)ethan-1-one)

- 2126163-37-7(2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid)

- 2034296-40-5(3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one)

- 374546-08-4((2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile)

- 2548978-56-7(2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)

- 2228768-16-7(4,4-difluoro-1-{imidazo1,2-apyrazin-3-yl}cyclohexane-1-carboxylic acid)

- 864925-95-1(ethyl 3-carbamoyl-2-3-(phenylsulfanyl)propanamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)

- 2138209-26-2(Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate)

- 2092871-73-1(4-(2-methylcyclopropyl)but-3-en-2-one)